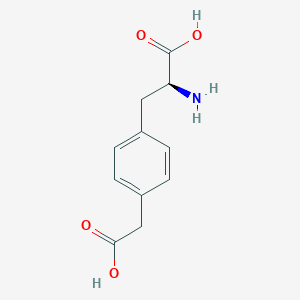![molecular formula C13H20BrNO3S B232607 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex chemical compound that has been the subject of scientific research for many years. This compound has been synthesized using various methods, and its unique structure has led to its application in many scientific fields. In 2.1.0~1,5~]decane 3,3-dioxide.
作用機序
The mechanism of action of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule. This complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide are not well understood, as this compound has primarily been studied for its synthetic applications. However, it is believed that this compound may have potential as a therapeutic agent due to its unique structure and potential interactions with biological molecules.
実験室実験の利点と制限
One advantage of using 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds with high enantiomeric purity. However, one limitation of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
将来の方向性
There are many potential future directions for research involving 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide. One area of research involves the development of new synthetic methods for this compound, which could lead to the production of more complex chiral compounds. Another area of research involves the exploration of the potential therapeutic applications of this compound, which could lead to the development of new drugs with unique mechanisms of action. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential interactions with biological molecules.
合成法
The synthesis of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex process that requires specialized knowledge and equipment. One common method for synthesizing this compound involves the reaction of 2-(bromomethyl)propanoic acid with 1,5-dimethyl-3-oxopentane in the presence of a thiol catalyst. This reaction produces 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide as a white crystalline powder.
科学的研究の応用
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide has been the subject of scientific research for many years due to its unique structure and potential applications. One area of research involves the use of this compound as a chiral auxiliary in organic synthesis. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids and alcohols.
特性
製品名 |
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide |
|---|---|
分子式 |
C13H20BrNO3S |
分子量 |
350.27 g/mol |
IUPAC名 |
(2R)-2-bromo-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one |
InChI |
InChI=1S/C13H20BrNO3S/c1-8(14)11(16)15-10-6-9-4-5-13(10,12(9,2)3)7-19(15,17)18/h8-10H,4-7H2,1-3H3/t8-,9-,10-,13-/m1/s1 |
InChIキー |
AXBASCJFVFRIAL-VWMGYNLJSA-N |
異性体SMILES |
C[C@H](C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O)Br |
SMILES |
CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br |
正規SMILES |
CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



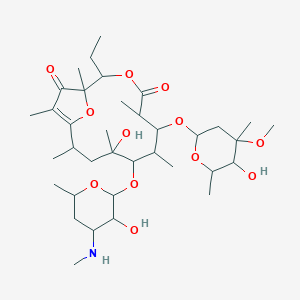
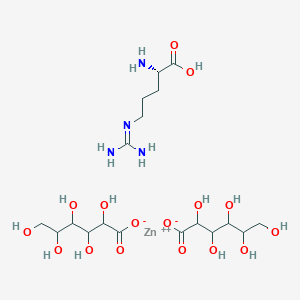
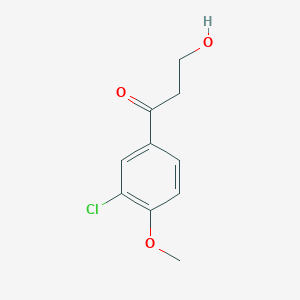

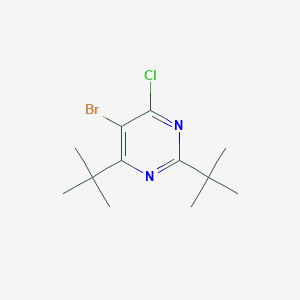
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
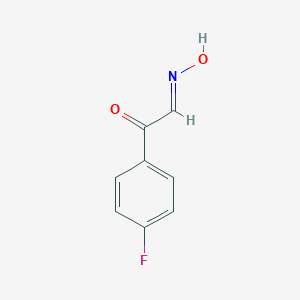


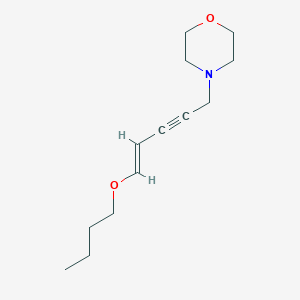
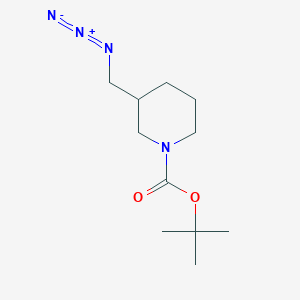
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
